Product packaging for Quinoline-6-sulfonic acid(Cat. No.:CAS No. 65433-95-6)

Quinoline-6-sulfonic acid

Cat. No.: B189126
CAS No.: 65433-95-6
M. Wt: 209.22 g/mol
InChI Key: PLUQFBYKHVFHMZ-UHFFFAOYSA-N
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Description

Quinoline-6-sulfonic acid (CAS 65433-95-6) is a high-purity chemical building block of significant interest in synthetic and pharmaceutical chemistry. This compound, with the molecular formula C9H7NO3S and a molecular weight of 209.22 g/mol, serves as a key precursor for the synthesis of more complex quinoline derivatives . Its core structure is integral to a prominent class of synthetic antibiotics, highlighting its relevance in developing new therapeutic agents . The compound is typically supplied with a purity of 95% and should be stored sealed in a dry, room-temperature environment to ensure stability . Researchers utilize this material exclusively for laboratory research. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that this product is currently out of stock, but notifications are available for future availability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3S B189126 Quinoline-6-sulfonic acid CAS No. 65433-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-6-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO3S/c11-14(12,13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUQFBYKHVFHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311850
Record name Quinoline-6-sulfonic acid
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Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65433-95-6
Record name 6-Quinolinesulfonic acid
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Record name Quinoline-6-sulfonic acid
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Record name quinoline-6-sulfonic acid
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Synthetic Methodologies and Chemical Transformations of Quinoline 6 Sulfonic Acid

Classical and Green Synthesis Approaches for Sulfonated Quinolines

The preparation of sulfonated quinolines, including quinoline-6-sulfonic acid, has traditionally been achieved through direct sulfonation of the quinoline (B57606) ring. However, with the increasing emphasis on sustainable chemistry, greener synthetic routes are being developed. These modern approaches often utilize catalytic methods that offer advantages such as improved efficiency, milder reaction conditions, and the use of recyclable catalysts. nih.govacs.org

The classical method for producing this compound involves the direct sulfonation of quinoline. This electrophilic substitution reaction is typically carried out using strong sulfonating agents like fuming sulfuric acid (oleum) at elevated temperatures. google.comuop.edu.pk The position of the sulfonic acid group on the quinoline ring is highly dependent on the reaction temperature. gcwgandhinagar.com

When quinoline is heated with fuming sulfuric acid at approximately 220°C, a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid is predominantly formed. uop.edu.pk To obtain this compound, a higher temperature of around 300°C is required. gcwgandhinagar.com At this temperature, the thermodynamically more stable this compound becomes the sole product, as the initially formed quinoline-8-sulfonic acid isomerizes to the 6-position. gcwgandhinagar.com The reaction mixture is typically worked up by pouring it into water, which allows for the separation of the different sulfonic acid isomers. google.com

Another approach involves the sulfonation of 2-methylquinoline, where the reaction with sulfuric acid or oleum (B3057394) under controlled temperature conditions can yield 2-methylthis compound. This intermediate can then be oxidized to form this compound derivatives.

The table below summarizes the conditions for the direct sulfonation of quinoline.

Starting MaterialReagentTemperatureMajor Product(s)Citation
QuinolineFuming sulfuric acid220°CQuinoline-8-sulfonic acid, Quinoline-5-sulfonic acid uop.edu.pk
QuinolineFuming sulfuric acid300°CThis compound gcwgandhinagar.com
Quinoline-8-sulfonic acidFuming sulfuric acid300°CThis compound gcwgandhinagar.com

The Friedländer annulation is a powerful and straightforward method for the synthesis of substituted quinolines. acs.orgderpharmachemica.com The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. acs.org This condensation is typically catalyzed by an acid or a base. acs.orgderpharmachemica.com While the classical Friedländer reaction often requires harsh conditions, such as high temperatures and the use of strong acids or bases, modern catalytic variants have been developed to make the process more efficient and environmentally friendly. acs.orgthieme-connect.com These catalytic approaches often lead to higher yields, shorter reaction times, and allow for a greater diversity of substituents on the quinoline ring. acs.orgthieme-connect.com

Sulfonic acid functionalized ionic liquids (ILs) have emerged as highly effective and recyclable catalysts for the Friedländer synthesis of quinolines. acs.orgnih.gov These task-specific ionic liquids act as Brønsted acids and can be used in catalytic amounts, often under solvent-free conditions or in aqueous media, which aligns with the principles of green chemistry. nih.govacs.org The use of these ILs can lead to excellent yields of quinoline derivatives in short reaction times. acs.org

For instance, SO3H-functionalized ionic liquids have been successfully employed as water-tolerant acid catalysts in the one-pot synthesis of various quinolines from 2-aminoaryl ketones and β-ketoesters or ketones, with yields ranging from 85% to 98%. acs.orgresearchgate.net The catalyst can often be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity. acs.orgnih.gov This combination of high efficiency and reusability makes sulfonic acid functionalized ionic liquids an attractive alternative to traditional catalysts. acs.org

The table below presents examples of sulfonic acid functionalized ionic liquids used in Friedländer quinoline synthesis.

CatalystReaction ConditionsYield RangeCitation
SO3H-functionalized ionic liquidAqueous medium85-98% acs.orgnih.gov
4-imidazole-1-yl-butane-1-sulfonic acidSolvent-free, 50°C92% nih.gov
1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663)Not specifiedNot specified nih.gov
[pyridine-SO3H]ClSolvent-freeNot specified cjcatal.com

Nanoporous solid acid catalysts represent another class of efficient and reusable catalysts for the synthesis of quinolines, including through Friedländer-type reactions. scispace.com These materials, such as functionalized SBA-15 silica (B1680970) and modified montmorillonite (B579905) clays, possess high surface areas, well-defined pore structures, and tunable acidity, which contribute to their excellent catalytic performance. nih.govscispace.com

Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) has been demonstrated as an effective heterogeneous nanoporous solid acid catalyst for the one-pot synthesis of polyhydroquinoline derivatives. scispace.com These reactions are often carried out under solvent-free conditions with short reaction times and produce excellent yields. scispace.com The catalyst can be easily recovered by filtration and reused without a significant decrease in its reactivity. scispace.com

The following table showcases examples of nanoporous solid acid catalysts used in quinoline synthesis.

CatalystReaction TypeKey FeaturesCitation
Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H)Hantzsch four-component condensationHeterogeneous, nanoporous, reusable scispace.com
Li+-modified nanoporous Na+-montmorilloniteFriedländer annulationRecyclable, solvent-free conditions sid.ir
Montmorillonite K-10Friedländer condensationRecyclable, mild conditions nih.gov
Nano-crystalline sulfated zirconia (SZ)Friedländer condensationRecyclable, high yield nih.gov
Nanoporous aluminosilicate (B74896) (AlKIT-5)Friedländer condensationHigh surface area, strong acidity nih.gov

A novel and environmentally benign approach to catalysis involves the use of magnetic starch functionalized with sulfonic acid groups. rsc.orggrowkudos.com This innovative catalyst combines the biodegradability of starch with the magnetic properties of iron oxide nanoparticles, allowing for easy separation and recovery of the catalyst using an external magnet. rsc.orgsci-hub.se

In one application, a sulfonic acid functionalized magnetic starch was developed and used as an efficient catalyst for the synthesis of chromeno[4,3-b]quinoline-6,8(9H)-dione derivatives. rsc.orggrowkudos.com The catalyst is prepared by coating magnetic nanoparticles with starch and then functionalizing the surface with sulfonic acid groups. rsc.org This heterogeneous catalyst has shown good reusability in the synthesis of complex quinoline derivatives. researchgate.net The use of a magnetic, biodegradable support for the sulfonic acid catalyst represents a significant advancement in the design of sustainable catalytic systems for organic synthesis. rsc.org

The table below provides an overview of a magnetic starch-based catalyst for quinoline synthesis.

CatalystSynthetic ApplicationKey AdvantagesCitation
Sulfonic acid functionalized magnetic starchSynthesis of chromeno[4,3-b]quinoline-6,8(9H)-dione derivativesMagnetic, biodegradable, reusable rsc.orggrowkudos.com

Multi-component reactions (MCRs) have gained prominence as a highly efficient strategy for the synthesis of complex molecules, including a wide variety of quinoline derivatives. rsc.orgrsc.org MCRs offer several advantages, such as the construction of intricate molecular architectures in a single step from three or more starting materials, high atom economy, and operational simplicity. rsc.orgbeilstein-journals.org

Various MCRs, including the Povarov reaction, have been successfully employed to generate diverse quinoline scaffolds. rsc.orgbeilstein-journals.org The Povarov reaction, for example, involves the interaction of anilines, aldehydes, and activated olefins under acidic catalysis to produce tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. beilstein-journals.org Other MCRs, such as those involving arynes, quinolines, and aldehydes, can lead to the diastereoselective synthesis of complex benzoxazino quinoline derivatives. acs.org The versatility of MCRs allows for the introduction of a wide range of functional groups and substitution patterns, making it a powerful tool for generating libraries of quinoline-based compounds for various applications. rsc.org

Nanoporous Solid Acid Catalysts in Quinoline Synthesis

Metal-Free Mediated Reaction Protocols

The synthesis of the quinoline scaffold, the core of this compound, has increasingly moved towards greener, metal-free protocols to enhance atom efficiency and simplify product isolation. rsc.org These methods often employ acid or base catalysts, ionic liquids, or molecular iodine, and can be performed under mild conditions, sometimes even in ambient air, to produce good to excellent yields. rsc.orgrsc.org

Several established named reactions for quinoline synthesis, such as the Friedländer, Skraup, and Doebner–von Miller syntheses, can be conducted under metal-free conditions. rsc.orgrsc.org The Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, can be effectively catalyzed by Brønsted or Lewis acids. rsc.orgnih.gov Recent advancements have utilized novel catalysts to drive these reactions.

Key metal-free catalytic systems include:

Brønsted Acids: Triflic acid (TfOH) has been used to catalyze the cyclization of N-alkyl anilines with alkenes or alkynes in the presence of oxygen as an oxidant, achieving high yields under solvent-free conditions. tandfonline.com Similarly, trifluoroacetic acid (TFA) has been employed in microwave-assisted protocols. tandfonline.com

Functionalized Heterogeneous Catalysts: To improve reusability and environmental friendliness, solid acid catalysts have been developed. A notable example is graphitic carbon nitride (g-C3N4) functionalized with sulfonic acid groups (-SO3H). nih.gov This material acts as a highly effective and recyclable metal-free heterogeneous catalyst for the Friedländer synthesis, with its high surface acidity significantly accelerating the reaction rate. nih.gov

Organic Dyes and Iodine: In some protocols, organic dyes have been used as catalysts for the synthesis of sulfonylquinolines from quinoline N-oxides and sulfonic acids. rsc.orgrsc.org Molecular iodine, sometimes in conjunction with hydroiodic acid (HI), can also promote the three-component reaction of methyl ketones, anilines, and α-ketoesters to form quinoline derivatives. rsc.org

These metal-free approaches represent a significant step forward in the sustainable synthesis of quinoline and its derivatives, including sulfonic acid analogues.

Catalyst SystemReaction TypeKey Features
Triflic Acid (TfOH)Cyclization of N-alkyl anilinesMetal-free, solvent-free, uses O2 as oxidant. tandfonline.com
Functionalized g-C3N4Friedländer SynthesisHeterogeneous, reusable, high surface acidity. nih.gov
Iodine/Hydroiodic AcidThree-component reactionNon-metal catalyst, good functional group compatibility. rsc.org
Organic DyeFrom Quinoline N-oxideGreener process, operates in ambient air. rsc.orgrsc.org

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by the interplay between the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring and the properties of the sulfonic acid group on the benzene (B151609) ring. The quinoline system consists of a relatively electron-rich benzene ring and an electron-deficient pyridine ring. tutorsglobe.comresearchgate.net This makes the benzene portion susceptible to electrophilic attack while the pyridine ring is more prone to nucleophilic substitution. tutorsglobe.comgcwgandhinagar.com

Oxidation and Reduction Reactions

The quinoline ring system exhibits differential reactivity toward oxidation and reduction. The pyridine ring is generally easier to reduce, while the benzene ring is more resistant. tutorsglobe.com Conversely, both rings are difficult to oxidize. tutorsglobe.com

Reduction: Mild reduction of the quinoline nucleus, for instance with tin and hydrochloric acid, typically results in the selective reduction of the pyridine ring to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. uop.edu.pk More vigorous reduction using a platinum catalyst can lead to the saturation of both rings, producing decahydroquinoline. uop.edu.pk For this compound, reduction would be expected to primarily affect the nitrogen-containing ring.

Oxidation: The oxidation of quinoline is challenging. However, oxidation of the side chains or other functional groups on the ring is possible. For instance, 2-methylthis compound can be oxidized by agents like potassium permanganate (B83412) to form other this compound derivatives. The reaction of quinoline itself with peroxycarboxylic acids leads to the formation of quinoline N-oxide. gcwgandhinagar.com

Electrophilic Substitution Reactions

Electrophilic substitution on the unsubstituted quinoline ring occurs preferentially at the C-5 and C-8 positions of the benzene ring under vigorous conditions. tutorsglobe.comuop.edu.pkscribd.com The formation of this compound itself is a classic example of an electrophilic substitution reaction. The sulfonation of quinoline is highly dependent on temperature. researchgate.netgcwgandhinagar.com

At approximately 90°C, sulfonation with oleum yields primarily the kinetically favored quinoline-8-sulfonic acid. tutorsglobe.com

At higher temperatures (around 300°C), this isomer rearranges to the thermodynamically more stable this compound, which becomes the sole product. tutorsglobe.comresearchgate.netgcwgandhinagar.com

When this compound undergoes further electrophilic substitution, the directing effects of both the quinoline nucleus and the sulfonic acid group must be considered. The sulfonic acid group at C-6 deactivates the ring and directs incoming electrophiles to the positions meta to it (C-5 and C-7). This complements the natural tendency of the quinoline ring to undergo substitution at C-5, making this position a likely site for further reaction.

Synthesis of Halogenosubstituted Quinoline Sulfonic Acid Derivatives

Halogenated quinoline sulfonic acids are important intermediates and target molecules. Their synthesis can be achieved either by direct halogenation of a pre-formed quinoline sulfonic acid or by constructing the quinoline ring from halogenated precursors.

One documented approach involves the synthesis of 6- and 8-halogenosubstituted 3-quinoline-sulfonic acid derivatives. researchgate.net While this pertains to a different isomer, the synthetic strategies are informative. A common method for creating the quinoline core is the Skraup synthesis, which can be adapted for halogenated anilines. For example, reacting a halogen-substituted aniline (B41778) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent can yield the corresponding halogen-substituted quinoline, which can then be sulfonated. scribd.comgoogle.com

Direct halogenation of this compound is also a viable route, where the regiochemical outcome will be governed by the directing effects discussed previously.

Design and Synthesis of Novel this compound Analogues

This compound serves as a scaffold for the design and synthesis of novel analogues with tailored properties. A primary strategy for creating such analogues involves the chemical modification of the sulfonic acid group, most commonly by converting it into a sulfonamide.

A prominent example is the synthesis of novel quinoline-5-sulfonamides, which provides a template for potential modifications at the 6-position. mdpi.com The general synthetic sequence involves:

Sulfonylation: Reaction of a protected quinoline (e.g., 8-methoxyquinoline) with chlorosulfonic acid to produce the corresponding quinoline-sulfonyl chloride. mdpi.com

Amination: The resulting sulfonyl chloride is then reacted with a variety of primary or secondary amines to yield a library of quinoline-sulfonamide derivatives. mdpi.com

This approach allows for the introduction of diverse functionalities. For instance, using amines that contain an acetylene (B1199291) moiety creates a versatile handle for further modification via "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition, to link the quinoline scaffold to other heterocyclic systems like 1,2,3-triazoles. mdpi.com The design of these novel analogues is often driven by the search for compounds with specific biological activities. researchgate.netresearchgate.net

Analogue TypeSynthetic PrecursorKey ReactionResulting Functional Group
SulfonamidesQuinoline-6-sulfonyl chlorideReaction with amines-SO2NRR' mdpi.com
Acetylenic SulfonamidesQuinoline-6-sulfonyl chlorideReaction with acetylenic aminesSulfonamide with alkyne group mdpi.com
Triazole HybridsAcetylenic SulfonamidesAzide-Alkyne CycloadditionSulfonamide linked to a 1,2,3-triazole ring mdpi.com

Advanced Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the structure of organic molecules like quinoline-6-sulfonic acid. nih.govresearchgate.net By analyzing the interaction of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide complementary information that, when combined, offers a complete structural picture. nih.govresearchgate.netambeed.com

NMR spectroscopy is one of the most powerful techniques for determining the carbon-hydrogen framework of an organic molecule. nih.govresearchgate.netambeed.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. researchgate.net

¹H NMR spectroscopy of this compound reveals signals corresponding to the seven protons attached to the aromatic quinoline (B57606) ring system. The precise chemical shifts (δ) of these protons are influenced by their position relative to the nitrogen atom and the strongly electron-withdrawing sulfonic acid group. The protons on the benzene (B151609) ring portion, particularly those ortho and para to the sulfonic acid group (H-5 and H-7), are expected to be shifted downfield compared to unsubstituted quinoline. The protons on the pyridine (B92270) ring also exhibit distinct chemical shifts. While specific experimental data for this compound is not widely published, expected chemical shift ranges can be inferred from data on related quinoline derivatives. nih.govresearchgate.net

Table 1: Expected ¹H NMR Chemical Shift Ranges for Aromatic Protons of this compound

Proton PositionExpected Chemical Shift (δ, ppm)Multiplicity
H-28.9 - 9.1Doublet of doublets (dd)
H-37.4 - 7.6Doublet of doublets (dd)
H-48.1 - 8.3Doublet of doublets (dd)
H-58.0 - 8.2Doublet (d)
H-78.2 - 8.4Doublet of doublets (dd)
H-88.8 - 9.0Doublet (d)

Note: Data are estimated based on known substituent effects on the quinoline ring system. The proton at position 6 is substituted by the sulfonic acid group.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected for the nine carbon atoms of the quinoline ring, as the plane of symmetry is removed by the substituent at the 6-position. The carbon atom directly attached to the sulfonic acid group (C-6) is expected to show a significant downfield chemical shift due to the deshielding effect of the sulfonyl group. Other carbons, such as C-5 and C-7, will also be influenced. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon PositionExpected Chemical Shift (δ, ppm)
C-2~150
C-3~122
C-4~136
C-4a~148
C-5~128
C-6~140
C-7~125
C-8~130
C-8a~130

Note: Data are estimated based on known substituent effects and data from similar quinoline derivatives. researchgate.net The carbon attached to the sulfonic acid group (C-6) is significantly deshielded.

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govresearchgate.net These methods are particularly effective for identifying the sulfonic acid group in this compound.

The sulfonic acid (-SO₃H) group has several characteristic vibrational modes that produce strong, identifiable bands in the IR and Raman spectra. The most prominent are the asymmetric and symmetric stretching vibrations of the S=O bonds. researchgate.netnih.gov Raman spectroscopy is particularly sensitive to the S-H vibrations, which can confirm the presence of the thiol group before oxidation to sulfonic acid. mdpi.com The appearance of strong bands associated with SO₃⁻ confirms the successful sulfonation. mdpi.com

Table 3: Characteristic Vibrational Frequencies for the Sulfonic Acid Group

Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
Asymmetric SO₂ Stretch1340 - 1350IR, Raman
Symmetric SO₂ Stretch1150 - 1180IR, Raman
S-O Stretch1030 - 1080IR, Raman
O-H Stretch (broad)2800 - 3200IR

Source: Data compiled from spectroscopic studies of various sulfonic acid-containing compounds. researchgate.netmdpi.com

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. nih.govambeed.com For this compound (C₉H₇NO₃S), the calculated molecular weight is approximately 209.22 g/mol . nih.govlookchem.com The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

A characteristic fragmentation pathway for aromatic sulfonic acids involves the loss of the sulfonic acid moiety. researchgate.net Key fragmentation patterns observed in the mass spectrum would likely include the loss of sulfur trioxide (SO₃, 80 Da) or sulfur dioxide (SO₂, 64 Da), leading to significant fragment ions.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

FragmentDescriptionExpected m/z
[C₉H₇NO₃S]⁺Molecular Ion~209
[C₉H₇N]⁺Loss of SO₃~129
[C₉H₇NO]⁺Loss of SO₂~145

Note: Fragmentation analysis is based on typical behavior of aromatic sulfonic acids. researchgate.net The m/z values are for the most abundant isotopes.

Proton NMR (¹H NMR) for Aromatic Protons

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is an analytical technique used to measure the absorption of ultraviolet and visible light by a compound. For quinoline derivatives, this analysis provides insights into their electronic transitions. The UV-visible absorption spectrum of an aqueous solution of Quinoline Yellow, a substance derived from the sulfonation of 2-(2-quinolyl)-1,3-indandione, exhibits a maximum absorption wavelength (λmax) at approximately 414 nm. fao.org This absorption is characteristic of the extended π-electron system present in the quinoline ring structure. Other related compounds, such as 8-Hydroxy-7-iodo-5-quinolinesulfonic acid, are also well-suited for characterization using UV/Vis spectroscopy. sigmaaldrich.com The specific λmax and molar absorptivity are dependent on the precise substitution pattern and the solvent used.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like this compound, complementing experimental data.

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. scirp.org It is widely applied to quinoline derivatives to calculate molecular geometry, vibrational frequencies, and electronic properties. scirp.orguantwerpen.bebohrium.com Calculations are typically performed using specific combinations of exchange-correlation functionals, such as B3LYP, and basis sets like 6-311G(d) or 6-311++G(d,p). scirp.orguantwerpen.be These theoretical models allow for the prediction of various molecular properties in either a gaseous phase or in solution, often using a solvation model like the Polarized Continuum Model (PCM). scirp.org

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry. scirp.org This process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, in studies of the closely related 8-hydroxy quinoline-5-sulfonic acid, DFT calculations have been used to predict key structural parameters. The calculated S=O bond lengths are approximately 1.46 Å, and the C-S bond length is around 1.78 Å. sci-hub.se The bond angles around the sulfur atom in the sulfonate group, such as the O-S-O angle, are calculated to be in the range of 112-122°. sci-hub.se These theoretical parameters generally show good agreement with experimental data from X-ray crystallography where available, validating the chosen level of theory. sci-hub.se

ParameterBondTypical Calculated Value (Å)Reference Compound
Bond LengthC-S1.78428-hydroxy quinoline-5-sulfonic acid
Bond LengthS=O1.4482 - 1.45718-hydroxy quinoline-5-sulfonic acid
Bond LengthC-N (pyridine ring)1.31 - 1.388-hydroxy quinoline-5-sulfonic acid cocrystal
Bond LengthC-C (aromatic)1.37 - 1.428-hydroxy quinoline-5-sulfonic acid cocrystal

Note: Data is based on DFT calculations for the closely related compound 8-hydroxy quinoline-5-sulfonic acid and its cocrystal due to the absence of specific published data for this compound. sci-hub.se

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. sci-hub.senumberanalytics.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. sci-hub.seresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large energy gap implies high stability and low chemical reactivity, as more energy is required for electron excitation. sci-hub.seresearchgate.net Conversely, a small energy gap is associated with higher reactivity and polarizability. sci-hub.sersc.org DFT calculations are routinely used to compute the energies of these orbitals. niscpr.res.in For various quinoline derivatives, the calculated HOMO-LUMO gaps typically fall in the range of 3.7 to 4.8 eV. uantwerpen.be

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Quinoline (pristine)-6.585-1.7754.81
8-hydroxy-2-methyl quinoline-5.986-1.7164.27
5,7-dichloro-8-hydroxy-2-methyl quinoline-6.530-2.4504.08
Quinoline-carbazole derivative (Q4)-5.546-1.7683.778
Quinoline-carbazole derivative (Q5)-5.540-1.7653.775

Note: The table presents representative data for pristine quinoline and several of its derivatives to illustrate typical FMO energy values in this class of compounds, as reported in DFT studies. uantwerpen.bemdpi.com

Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) are valuable quantum molecular descriptors for predicting chemical reactivity.

The MEP surface maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. tandfonline.com It helps identify regions prone to electrophilic and nucleophilic attack. uantwerpen.be Negative potential regions (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and indicate sites for nucleophilic attack. uantwerpen.betandfonline.com In quinoline derivatives, negative potentials are generally located over the nitrogen atom and any oxygen atoms (as in the sulfonate group), whereas positive potentials are found around hydrogen atoms. uantwerpen.besci-hub.se

The ALIE surface indicates the energy required to remove an electron from any point on the molecule's surface. uantwerpen.bechemrxiv.org Sites with the lowest ALIE values are the most susceptible to electrophilic attack, as they represent the regions from which an electron can be most easily removed. uantwerpen.be ALIE analysis provides a more detailed view of reactivity compared to MEP alone and is used to pinpoint the most reactive sites on a molecule. uantwerpen.be

Non-Linear Optical (NLO) materials have applications in modern photonic and optoelectronic technologies. mdpi.com Organic molecules with extensive π-conjugated systems and charge-transfer characteristics, such as certain quinoline derivatives, are investigated for their NLO properties. mdpi.com DFT calculations are a key tool for predicting the NLO response of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). mdpi.comnih.gov A large hyperpolarizability value (β) is indicative of a strong NLO response. Studies on D–π–A (Donor–π bridge–Acceptor) configured quinoline compounds show that strategic placement of electron-donating and electron-accepting groups can significantly enhance the NLO properties. mdpi.com A smaller HOMO-LUMO gap often correlates with a larger hyperpolarizability and thus a more significant NLO effect. rsc.orgmdpi.com

CompoundDipole Moment (μ) (Debye)Polarizability <α> (esu)Hyperpolarizability (β) (esu)
Reference Quinoline-Carbazole (Q3)2.153.79 x 10⁻²³1.95 x 10⁻³⁰
Designed Derivative (Q3D1)6.755.58 x 10⁻²³1.13 x 10⁻²⁸
Reference Quinoline-Carbazole (Q4)2.213.78 x 10⁻²³2.05 x 10⁻³⁰
Designed Derivative (Q4D1)6.885.57 x 10⁻²³1.17 x 10⁻²⁸

Note: The table shows calculated NLO properties for reference quinoline-carbazole compounds and their theoretically designed derivatives to demonstrate the impact of molecular engineering on NLO response. mdpi.com esu stands for electrostatic units.

Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) Surfaces

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for investigating the behavior and interactions of quinoline derivatives in various environments. These simulations model the dynamic evolution of interactions, for instance, between an inhibitor and a metal surface. In studies of quinoline derivatives, MD simulations are often performed using force fields like FF18SB or OPLS (Optimized Potentials for Liquid Simulations). arabjchem.orgacs.org

The primary goal of these simulations is often to analyze conformational stability, residue flexibility, compactness, and binding free energy of complexes involving quinoline structures. nih.govtandfonline.com Key parameters derived from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of superimposed protein-ligand complexes, indicating the stability of the complex over time. nih.govtandfonline.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual residues within a protein when complexed with a ligand. nih.govtandfonline.com

Interaction Energies: These are calculated to understand the forces driving the interaction, often broken down into van der Waals and electrostatic components. arabjchem.org For example, simulations have shown that modifications to the quinoline structure can lead to more pronounced interactions with water molecules. arabjchem.org

Radial Distribution Functions (RDFs): Used to understand the local structure and arrangement of solvent molecules around the solute, providing insight into solvation shells. arabjchem.org

Solvent Accessible Surface Area (SASA): This parameter helps in understanding the exposure of the molecule to the solvent, which is crucial for predicting its interactions. nih.govtandfonline.com

For instance, MD simulations performed on quinoline derivatives as potential enzyme inhibitors have been used to validate docking results by confirming the stability of ligand-protein complexes and identifying key intermolecular hydrogen bonds. nih.govtandfonline.com

Semi-empirical Quantum Chemical Computations

Semi-empirical quantum chemical methods offer a computationally less demanding alternative to ab initio methods for studying the electronic and structural properties of molecules like quinoline derivatives. rsc.orgscielo.br Methods such as PM3, PM6, AM1, and RM1 are frequently used. scielo.bracs.org These models are part of a class of methods based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. acs.org

These computational techniques are applied to calculate various molecular properties:

Heats of Formation: To assess the thermodynamic stability of the molecule. rsc.org

Molecular Geometry: Optimization of bond lengths, bond angles, and dihedral angles. acs.orgijpras.com

Electronic Properties: Calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding the molecule's reactivity and electron-donating or -accepting capabilities. scirp.org The energy of LUMO indicates the ability of the molecule to accept electrons.

Dipole Moments: To understand the charge distribution within the molecule. scielo.br

While not as precise as higher-level theories like Density Functional Theory (DFT), semi-empirical methods provide valuable comparative information and are particularly useful for large systems where more rigorous calculations are computationally prohibitive. rsc.orgscielo.br For example, the PM6 method has been used to study the electronic properties of 8-hydroxyquinoline (B1678124) aluminum complexes on graphite (B72142) surfaces, revealing that the complexes are stable and provide suitable LUMOs for storing electrons. rsc.org

Solvation Effects Modeling

Understanding how a solvent influences the properties and reactivity of a molecule is critical. Solvation effects for quinoline derivatives are often studied using implicit solvent models, where the solvent is treated as a continuous medium. nih.govq-chem.com The Polarizable Continuum Model (PCM) is a widely used approach for this purpose. researchgate.netunesp.brnumberanalytics.com

The core principle of these models, also known as self-consistent reaction field (SCRF) models, is that the continuum solvent creates a reaction field that interacts with the solute's electron density. q-chem.com This interaction must be calculated self-consistently as the solute's wavefunction is converged. q-chem.com

Key applications of solvation modeling for quinoline derivatives include:

Simulating UV-Vis Spectra: The PCM model can be used to simulate the effects of different solvents on the electronic absorption spectra, helping to explain solvatochromic shifts (changes in absorption wavelength with solvent polarity). unesp.br

Modeling Reaction Pathways: Solvation models are essential for accurately predicting reaction barriers and pathways in solution. nih.gov The polarity of the solvent can modulate the regioselectivity of reactions involving quinoline derivatives.

Predicting Solubility: While implicit models provide insight, understanding solubility can also involve experimental studies across a range of pure solvents to determine how solute-solvent and solvent-solvent interactions affect solubility.

For example, studies on quinoline derivatives have shown that the solvent can alter the maximum absorption wavelength, and this effect is not solely dependent on the solvent's dielectric constant but also on other factors like viscosity and specific solute-solvent interactions. unesp.br

Coordination Chemistry and Metal Complexation

Quinoline-6-sulfonic Acid as a Ligand in Metal Coordination

This compound and its derivatives are recognized for their ability to coordinate with a variety of metal ions. The nitrogen atom in the quinoline (B57606) ring and the oxygen atoms of the sulfonic acid group provide multiple coordination sites, enabling the formation of chelate rings with metal ions, which enhances the stability of the resulting complexes. vpscience.org The specific geometry and electronic properties of the quinoline ring system, combined with the solubility imparted by the sulfonic acid group, make it a valuable ligand in coordination chemistry. acs.org

The coordination can occur through the nitrogen atom of the quinoline ring and an oxygen atom from the sulfonate group, forming a stable five- or six-membered chelate ring, depending on the metal ion and the specific derivative of the quinoline sulfonic acid. vpscience.org For instance, derivatives like 8-hydroxyquinoline-5-sulfonic acid act as bidentate or tridentate ligands, coordinating through the phenolic oxygen, the quinoline nitrogen, and sometimes an additional donor atom. core.ac.uktandfonline.comtandfonline.com This chelating ability is fundamental to its role in forming stable structures with metal ions. scispace.com

Recent research has explored the use of quinoline sulfonic acid in constructing metal-organic frameworks (MOFs). A study on a cerium-based MOF using quinoline sulfonic acid as a ligand highlighted the chelating coordination of nitrogen and oxygen atoms, which contributes to the excellent chemical stability of the framework. acs.org The interaction between the ligand and the metal can also induce ligand-to-metal charge transfer, influencing the electronic and photophysical properties of the complex. acs.org

Formation of Stable Metal Complexes

The formation of stable metal complexes is a key feature of this compound and its analogues. The stability of these complexes is quantified by their formation constants (or stability constants), which provide a measure of the equilibrium between the free metal ion and the complex. wordpress.com The stability is influenced by several factors, including the nature of the metal ion (charge and size), the properties of the ligand, and the reaction conditions such as pH. vpscience.org

The chelate effect plays a crucial role in the high stability of these complexes. vpscience.org When a ligand like a quinoline sulfonic acid derivative binds to a metal ion through two or more donor atoms, the resulting ring structure is thermodynamically more stable than a complex formed with monodentate ligands. vpscience.org

Stability Constants (log K) of Metal Complexes with 8-Hydroxyquinoline-5-sulfonic Acid
Metal Ionlog K₁log K₂log K₃Reference
In(III)11.6310.158.30 core.ac.uk
Fe(III)13.511.99.8 acs.org
Cu(II)11.810.5- acs.org
Zn(II)9.58.5- acs.org
Cd(II)8.47.1- uci.edu
Mg(II)6.45.4- uci.edu

This table is interactive. Click on the headers to sort the data.

The data indicates that trivalent metal ions like In(III) and Fe(III) generally form more stable complexes compared to divalent metal ions, which is consistent with the general principles of coordination chemistry where higher charge density on the metal ion leads to stronger electrostatic attraction with the ligand. vpscience.org

Applications in Analytical Metal Ion Detection and Separation

The ability of this compound and its derivatives to form stable and often colored or fluorescent complexes with metal ions makes them highly useful in analytical chemistry for the detection and separation of metal ions. researchgate.net

One of the primary analytical applications is in spectrophotometric and fluorometric analysis. scispace.comuci.edu The formation of a metal complex with a quinoline sulfonic acid derivative can lead to a significant change in the UV-visible absorption spectrum or induce fluorescence, allowing for the quantitative determination of the metal ion concentration. scispace.comuci.edu For instance, 8-hydroxyquinoline-5-sulfonic acid forms intensely fluorescent chelates with numerous metal ions, including cadmium, zinc, and magnesium, enabling their detection at sub-picomole levels. uci.edu The fluorescence intensity is often dependent on the pH of the solution. uci.edu

The differential stability of the complexes formed allows for selective detection. By controlling the pH and using masking agents, it is possible to detect a specific metal ion in the presence of others. Furthermore, the quenching of fluorescence of certain metal-HQS chelates by other metal ions, such as the effective quenching by Fe(III), can also be exploited for analytical purposes. uci.edu

In addition to detection, these ligands are employed in separation techniques. scispace.com The enhanced aqueous solubility provided by the sulfonic acid group makes these ligands suitable for use in aqueous-based separation methods like ion chromatography. uci.edu They can be used as part of the eluent or in a post-column reactor to form complexes with the separated metal ions, which are then detected. uci.edu The ability to form stable complexes also facilitates the extraction of metal ions from aqueous solutions into an organic phase in solvent extraction procedures. scispace.com

Catalytic Applications in Organic Synthesis

Quinoline-6-sulfonic Acid Derivatives as Brønsted Acid Catalysts

Derivatives of this compound are recognized as potent Brønsted acid catalysts. The sulfonic acid group acts as a proton donor, activating substrates and facilitating key bond-forming steps in organic reactions. tandfonline.comnih.gov This catalytic activity is central to their application in synthesizing complex heterocyclic structures.

The effectiveness of sulfonic acid-functionalized catalysts is well-documented in the Friedländer synthesis of quinolines. arabjchem.orgnih.gov In these reactions, the Brønsted acid catalyst protonates a carbonyl group, which activates it for nucleophilic attack, leading to a condensation reaction followed by cyclodehydration to form the quinoline (B57606) ring. arabjchem.orgtandfonline.com Research has explored various forms of sulfonic acid catalysts, including those immobilized on polymers, silica (B1680970), and as part of ionic liquid structures, to enhance reaction rates and selectivity. arabjchem.orgnih.govscielo.br For instance, 4-imidazol-1-yl-butane-1-sulfonic acid has been shown to function as a dual solvent-catalyst system, highlighting the versatility of the sulfonic acid group in designing reaction media. tandfonline.com The strong acidity combined with the structural features of the quinoline backbone allows these derivatives to effectively catalyze reactions under mild conditions. nih.gov

Role in Green Chemistry Methodologies

The application of this compound and its derivatives aligns closely with the principles of green chemistry, which prioritize the development of sustainable and environmentally friendly chemical processes. acs.orgnih.gov Key contributions in this area include the design of recyclable catalytic systems and the use of water as a reaction medium. acs.orgnih.gov

A major focus of green chemistry is the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and cost. nih.govmdpi.com this compound can be immobilized on various solid supports, such as silica, polymers, or magnetic nanoparticles, to create robust and recyclable heterogeneous catalysts. nih.govresearchgate.netresearchgate.netrsc.org

Sulfonic acid groups have been successfully anchored to supports like nanoporous silica (SBA-15), polyethylene (B3416737) glycol (PEG), and titanium dioxide-coated magnetic nanoparticles. researchgate.netrsc.orgtandfonline.comsid.ir These supported catalysts demonstrate high efficiency and can be recovered through simple filtration or by using an external magnetic field. researchgate.netrsc.orgsid.ir Research shows that these catalysts often maintain their activity over several reaction cycles. For example, a silica-bonded S-sulfonic acid catalyst was reused for over twelve cycles without a noticeable loss of reactivity. mdpi.com Similarly, a PEG-supported sulfonic acid used in quinoline synthesis was recovered and reused for four runs with only a minor decrease in product yield. tandfonline.com

Table 1: Research Findings on the Reusability of Various Sulfonic Acid-Based Catalysts
Catalyst SystemReaction TypeNumber of Reuse CyclesObserved EfficiencyReference
Nano-Fe₃O₄@nano-cellulose/Sb(V)Pyrimido[4,5-b]quinolone Synthesis5High reusability with easy magnetic separation. sharif.edu
Sulfamic Acid (SA)Quinoline-4-carboxylic Acid Synthesis4No significant drop in catalytic activity. walshmedicalmedia.com
PEG-supported Sulfonic AcidFriedländer Quinoline Synthesis4Yields of 95%, 92%, 90%, and 88% over four runs. tandfonline.com
SO₃H-functionalized Ionic LiquidFriedländer Quinoline Synthesis5Recycled without much loss of activity. nih.gov
Silica-based Sulfonic Acid (MCM-41-SO₃H)Friedländer AnnulationSeveralNo considerable loss in activity reported. nih.govresearchgate.net
γ-Fe₂O₃@Zn-LDH-EAE-SO₃HChromeno[4,3-b]quinoline Synthesis10Successful activity reported over ten runs. researchgate.net
Silica Bonded S-Sulfonic Acid (SBSSA)Quinoxaline Synthesis12+No noticeable loss of reactivity. mdpi.com

Performing organic reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. acs.orgwalshmedicalmedia.com Sulfonic acid-functionalized catalysts, including derivatives of this compound, have been designed to be water-tolerant, enabling efficient catalysis in aqueous media. acs.orgnih.gov The sulfonic acid group often enhances the catalyst's solubility and stability in water. nih.govmdpi.com

SO₃H-functionalized ionic liquids have been successfully used as water-tolerant acidic catalysts for the one-pot synthesis of quinolines, achieving high yields of 85-98%. acs.orgnih.govresearchgate.net In these systems, the product can often be separated by simple filtration, while the water-soluble catalyst remains in the aqueous phase for recycling. acs.orgnih.gov This approach combines the advantages of both homogeneous catalysis (high activity) and heterogeneous catalysis (ease of separation). nih.gov The development of catalysts like sulfamic acid, which are effective in water for synthesizing quinoline-4-carboxylic acid derivatives, further underscores the potential for green synthetic routes. walshmedicalmedia.com

Recyclable Catalytic Systems

Optimization of Catalytic Efficiency and Reusability

To maximize the practical utility of this compound-based catalysts, researchers focus on optimizing reaction conditions to enhance efficiency and reusability. Key parameters that are typically adjusted include catalyst loading, reaction temperature, time, and the choice of solvent (or lack thereof for solvent-free conditions). nih.gov

Studies on various sulfonic acid catalysts for quinoline synthesis show that optimal conditions can lead to high yields in shorter reaction times. nih.govsid.ir For example, in the synthesis of quinolines using a P₂O₅/SiO₂ catalyst, the best results were obtained with a specific catalyst amount (0.4 g) at 80 °C under solvent-free conditions. Research on a g-C₃N₄-supported sulfonic acid catalyst identified that a 10 wt% catalyst loading at 100 °C for 4 hours under solvent-free conditions maximized the product yield. nih.gov Similarly, the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives was optimized to proceed with high yield at 90 °C in a 1:1 mixture of ethanol (B145695) and water. sid.ir The ability to achieve high efficiency under mild or solvent-free conditions is a significant advantage of these catalytic systems. researchgate.net

Table 2: Optimization of Reaction Conditions for Quinoline Synthesis Using Sulfonic Acid-Based Catalysts
CatalystReactionVariable OptimizedOptimal ConditionResult (Yield %)Reference
g-C₃N₄-(CH₂)₃-SO₃HFriedländer SynthesisTemperature100 °C~95% nih.gov
g-C₃N₄-(CH₂)₃-SO₃HFriedländer SynthesisCatalyst Loading10 wt%~95% nih.gov
g-C₃N₄-(CH₂)₃-SO₃HFriedländer SynthesisTime4 hours~95% nih.gov
SBA-15-Pr-SO₃HTetrahydropyrimido[4,5-b]quinoline SynthesisSolvent & TemperatureEtOH:H₂O (1:1), 90 °C94% sid.ir
P₂O₅/SiO₂Friedländer AnnulationTemperature & Catalyst Amount80 °C, 0.4 g95%
PEG-supported Sulfonic AcidFriedländer CondensationCatalyst Loading10 mol%95% tandfonline.com

Electrochemical Investigations of Quinoline 6 Sulfonic Acid and Its Derivatives

Voltammetric Studies of Electrochemical Oxidation

Voltammetric techniques, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are primary tools for investigating the oxidative behavior of quinoline (B57606) derivatives. Studies on compounds like 6-hydroxyquinoline (B46185) (6HQ) and 6-aminoquinoline (B144246) (6-QNH2) provide significant insights into the electrochemical characteristics of the quinoline scaffold.

The electrochemical oxidation of 6-hydroxyquinoline on a glassy carbon paste electrode has been shown to be a two-electron, irreversible process controlled by the diffusion of the electroactive species. researchgate.net This behavior is observed across a wide pH range (2–12) in Britton-Robinson buffer/methanol solutions. researchgate.net Similarly, the electrochemical behavior of 4-({4-[(7-Chloroquinolin-4-yl)amino]phenyl}diazenyl)naphthalen-1-ol (CQAPDN), a complex quinoline derivative, was studied using cyclic voltammetry at a glassy carbon electrode modified with poly(1,5-diaminonaphthalene). jksus.org

The table below summarizes key voltammetric data for the oxidation of selected quinoline derivatives, highlighting the techniques used and the observed electrochemical characteristics.

CompoundTechniqueElectrodeKey FindingsReference
6-Hydroxyquinoline (6HQ)Cyclic Voltammetry (CV)Glassy Carbon Paste Electrode (GCPE)Exhibits a two-electron, irreversible oxidation peak controlled by diffusion. researchgate.net
6-Aminoquinoline (6-QNH2)CV, DPVGlassy Carbon Paste Electrode (GCPE)Undergoes oxidation leading to the formation of dimers and polymers on the electrode surface. researchgate.net
CQAPDNCyclic Voltammetry (CV)Poly(1,5-diaminonaphthalene) modified Glassy Carbon ElectrodeShows electrocatalytic activity towards the determination of the compound. jksus.org
QuinolineCyclic Voltammetry (CV)Glassy Carbon ElectrodeReduction occurs via a reversible electron transfer followed by an irreversible chemical reaction. researchgate.net

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of quinoline derivatives can proceed through different mechanistic pathways, primarily involving single-electron or two-electron transfers. These initial steps dictate the nature of the intermediates formed and the final products of the reaction.

In many cases, the initial step in the electrochemical oxidation is a single-electron transfer (SET) from the quinoline derivative to the electrode. This process generates highly reactive radical cations. For 6-hydroxyquinoline, a single-electron oxidation leads to the formation of free radical species. researchgate.net These radicals can then undergo further reactions, most commonly dimerization. researchgate.net Computational studies on 6-aminoquinoline suggest that at lower electrode potentials, a single-electron oxidation occurs, forming cation radicals ([6-QNH2]•+) in acidic solutions and neutral radicals ([6-QNH]•) in alkaline environments. researchgate.net These radical intermediates are prone to coupling reactions, with theoretical calculations indicating that C5–C5 coupling is the most probable route for dimerization due to the high stability of the resulting dimer dication intermediate. researchgate.net

Single-Electron Transfer Pathways

Computational Electrochemistry and Correlation with Experimental Data

Computational chemistry provides a powerful lens for interpreting experimental electrochemical data and elucidating reaction mechanisms. Quantum chemical calculations, such as semi-empirical methods (AM1) and Density Functional Theory (DFT), are used to model the electronic structure and energetics of reactants, intermediates, and products.

For 6-hydroxyquinoline, semi-empirical AM1 computations of the heats of formation and ionization energy of reaction intermediates were used to support the proposed electrochemical oxidation mechanism. researchgate.net Similarly, a detailed theoretical study of the 6-aminoquinoline oxidation mechanism was conducted using semi-empirical quantum chemical computations. researchgate.net This study calculated the heat of formation, ionization energy, and spin density of intermediates, taking into account pH and solvation effects, to predict the regioselectivity of dimerization reactions following both single- and two-electron transfers. researchgate.net These computational approaches have successfully confirmed that C5–C5 coupling is the most likely dimerization route for the cationic radical of 6-hydroxyquinoline. researchgate.net The correlation between theoretical predictions and experimental voltammetric results strengthens the understanding of the complex oxidation pathways of these quinoline derivatives.

Development of Electrochemical Sensors and Modified Electrodes

The unique electrochemical properties of quinoline derivatives and related structures have been harnessed to develop sensitive and selective electrochemical sensors. This often involves modifying the surface of a standard electrode (like glassy carbon or carbon paste) to enhance its performance.

Modification of a glassy carbon electrode (GCE) with 4-amino-3-hydroxynaphthalene sulfonic acid was shown to improve the determination of quinoline, achieving a low detection limit of 1.42 × 10⁻² µM. nih.gov Another approach involves coating electrodes with polymers containing sulfonic acid groups, such as Nafion. acs.org These groups can electrostatically bind redox-active cations, pre-concentrating them at the electrode surface and facilitating their electrochemical detection. acs.org

Carbon paste electrodes (CPEs) have also been modified for sensing applications. A sensor for the fluoroquinolone antibiotic ciprofloxacin (B1669076) was fabricated by electropolymerizing murexide (B42330) on a CPE surface. ekb.eg This modification enhanced the electron transfer kinetics, leading to a highly sensitive detection platform. ekb.eg The development of these modified electrodes demonstrates the versatility of quinoline-related chemistry in analytical applications.

The table below presents data from various studies on electrochemical sensors utilizing quinoline derivatives or related modification strategies.

AnalyteElectrode ModificationTechniqueLinear RangeLimit of Detection (LOD)Reference
Quinoline4-amino-3-hydroxynaphthalene sulfonic acid/GCEVoltammetryNot Specified1.42 x 10⁻² µM nih.gov
CQAPDN DyePoly(1,5-diaminonaphthalene)/GCECyclic Voltammetry0.20 - 1.0 mM1.69 µM jksus.org
HIQSASb2O3/TiO2-MWCNTPESquare Wave Anodic Stripping Voltammetry (SWASV)1.0 - 100 µM1.2 µM researchgate.net
CiprofloxacinPoly-murexide/CPEDifferential Pulse Voltammetry (DPV)0.05 - 3.00 µM0.0057 µM ekb.eg

Research Applications in Materials Science

Utilization in Polymer and Dye Development

Quinoline-6-sulfonic acid and its derivatives are valuable intermediates in the synthesis of various organic compounds, including polymers and dyes. The presence of the sulfonic acid group enhances the solubility of these compounds in aqueous environments, a desirable characteristic for many applications.

In polymer science, the incorporation of sulfonic acid groups into polymer backbones is a well-established method to enhance properties like ionic conductivity. rsc.org This makes this compound a candidate for the development of functionalized polymers. Research has shown that sulfonated aromatic polymers are being explored as alternatives to materials like Nafion for applications such as proton-exchange membranes due to their good chemical and mechanical stability. mdpi.com

The synthesis of quinoline (B57606) derivatives can be achieved through various methods, including the use of polymer-supported sulfonic acids as recyclable catalysts, which offers a more environmentally friendly approach. grafiati.com In the realm of dyes, quinoline derivatives are used in the creation of various colorants. The specific properties of the resulting dyes, such as their fastness and absorption spectra, are influenced by the chemical structure of the quinoline precursor. grafiati.com

Application AreaRole of this compoundKey Research Findings
Polymer Synthesis Monomer or functionalizing agentThe sulfonic acid group enhances the ionic conductivity of polymers, making them suitable for applications like proton-exchange membranes.
Dye Synthesis IntermediateServes as a building block for various dyes, with its structure influencing the final properties of the colorant. grafiati.com

Enhancement of Ionic Conductivity in Polymers for Proton-Exchange Membranes

A critical application of this compound in materials science lies in its potential to enhance the ionic conductivity of polymers used in proton-exchange membranes (PEMs). PEMs are essential components of proton-exchange membrane fuel cells (PEMFCs), a promising clean energy technology. mdpi.com The efficiency of these cells is largely determined by the performance of the PEM, which must effectively transport protons. mdpi.com

The key to this functionality is the presence of acid groups, such as sulfonic acid, within the polymer structure. mdpi.com The sulfonic acid group in this compound can facilitate the transport of protons, thereby increasing the ionic conductivity of the polymer membrane. The development of PEMs with well-defined microphase-separated structures, consisting of hydrophilic ion-conducting domains and hydrophobic phases, is a key strategy for improving ionic conductivity. mdpi.com

Research into sulfonated aromatic polymers, such as sulfonated poly(ether ether ketone) (SPEEK) and sulfonated polyether sulfone (SPES), has shown promise in creating membranes with high proton conductivity. lidsen.com The degree of sulfonation is a crucial factor that can be adjusted to optimize the ion exchange capacity and, consequently, the proton transport within the membrane. lidsen.com

Polymer TypeEnhancement StrategyResulting Properties
Sulfonated Aromatic Polymers Incorporation of sulfonic acid groupsIncreased proton conductivity, crucial for PEMFC performance. mdpi.comlidsen.com
Multiblock Copolymers Creation of microphase-separated morphologyEnhanced ion mobility and concentration, leading to higher ionic conductivity. mdpi.com

Optical and Sensing Properties of Quinoline Derivatives

Quinoline derivatives, including those synthesized from this compound, exhibit interesting optical and sensing properties that make them valuable in various technological applications. uantwerpen.be The extensive delocalization of the electron cloud in the quinoline structure can give rise to unique optical phenomena, making them suitable for use in optoelectronics and laser technologies. researchgate.net

Furthermore, quinoline derivatives have been successfully employed as sensors in electrochemistry and for the detection of specific ions. uantwerpen.be For instance, certain rhodamine-quinoline based molecular switches have demonstrated high selectivity for Al³⁺ and F⁻ ions. uantwerpen.be The fluorescence properties of quinoline derivatives are particularly noteworthy. For example, some quinoline-based thiazole (B1198619) derivatives show a fluorescence quenching effect in the presence of Fe³⁺, Fe²⁺, and Cu²⁺ ions, allowing for their selective detection. acs.org The sensing mechanism often involves the formation of a complex between the quinoline derivative and the target ion, leading to a measurable change in the optical signal. acs.org

PropertyApplicationMechanism
Optical Properties Optoelectronics, LasersExtensive electron delocalization within the quinoline structure. researchgate.net
Sensing Properties Ion Detection (e.g., Al³⁺, Fe³⁺, Cu²⁺)Complex formation with target ions leading to changes in fluorescence or other optical signals. uantwerpen.beacs.org

Analytical Separations and Purification Methodologies

Counter-Current Chromatography (CCC) for Isomer Separation

Counter-current chromatography is a form of liquid-liquid partition chromatography that operates without a solid support matrix, making it ideal for separating polar and labile compounds that might irreversibly adsorb to solid stationary phases. aocs.org It is particularly powerful for the preparative-scale separation of closely related isomers of sulfonated quinoline (B57606) compounds.

A specialized and highly effective mode of CCC for separating acidic or basic compounds is pH-zone-refining CCC. nih.gov This technique relies on creating a pH gradient within the CCC column. An acidic retainer is added to the stationary phase, and a basic eluter is added to the mobile phase (or vice versa for basic analytes). nih.gov This setup causes analytes to focus into sharp, rectangular peaks according to their pKa values and partition coefficients, allowing for the separation of large quantities of material with high resolution. researchgate.net

This method has been successfully applied to separate the positional isomers of sulfonated 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione, which are the main components of the color additive D&C Yellow No. 10 (Quinoline Yellow). researchgate.net For these highly polar sulfonic acids, strong acids like sulfuric acid or hydrochloric acid are used as retainers in the organic stationary phase. nih.gov

A significant challenge in the CCC separation of highly hydrophilic compounds like polysulfonated quinolines is their poor partitioning into the organic stationary phase. nih.govnih.gov To overcome this, an affinity-ligand approach is used in conjunction with pH-zone-refining CCC. A hydrophobic counter-ion, or "ligand," is added to the organic stationary phase. nih.gov This ligand forms an ion pair or an ion-exchange complex with the sulfonated analyte, increasing its hydrophobicity and facilitating its partitioning into the organic phase. nih.govnih.gov

Common ligands used for separating sulfonated quinoline dyes include:

Ion-exchange reagents: Dodecylamine (B51217) (a basic amine) is frequently used. researchgate.netnih.gov

Ion-pairing reagents: Tetrabutylammonium hydroxide (B78521) is used to separate components that may co-elute with ion-exchange reagents. nih.gov

By using these affinity-ligand pH-zone-refining CCC methods, researchers have successfully isolated gram-scale quantities of di- and trisulfonated isomers of Quinoline Yellow components with purities exceeding 98-99%. nih.gov

Table 2: Typical System for Affinity-Ligand pH-Zone-Refining CCC of Sulfonated Quinoline Derivatives

Component Example Role Source(s)
Solvent System isoamyl alcohol-methyl tert.-butyl ether-acetonitrile-water (e.g., 3:5:1:7 v/v) Forms the two immiscible liquid phases nih.govresearchgate.net
Stationary Phase Upper organic phase Retains analytes based on partitioning nih.gov
Mobile Phase Lower aqueous phase Elutes analytes through the column nih.gov
Retainer Acid Sulfuric acid, Hydrochloric acid, or Trifluoroacetic acid Added to stationary phase to retain acidic analytes nih.gov

| Affinity Ligand | Dodecylamine or Tetrabutylammonium hydroxide | Added to stationary phase to enhance partitioning of polar analytes | nih.gov |

pH-Zone-Refining CCC

Solvent Compatibility and Stability for Analytical Studies

The sulfonic acid group renders quinoline-6-sulfonic acid highly soluble in water and other polar solvents. Its stability and compatibility with various solvents are key considerations for analytical studies.

Aqueous Solubility: The compound is readily soluble in aqueous solutions. For purification, differences in solubility between isomers can be exploited. For instance, after sulfonation of quinoline, the reaction mixture is often poured into water, causing the less soluble quinoline-8-sulfonic acid to crystallize, while the more soluble quinoline-5- and quinoline-6-sulfonic acids remain in the aqueous filtrate. google.com

Organic Solvent Systems: In chromatographic applications, its solubility in the mobile phase is critical. RP-HPLC methods use mixtures of water with polar organic solvents like acetonitrile (B52724) and methanol, demonstrating the compound's stability and compatibility with these systems. sielc.comchromatographyonline.com For CCC, more complex solvent systems are required to achieve suitable partitioning, such as those containing isoamyl alcohol, methyl tert-butyl ether, acetonitrile, and water. nih.gov The addition of ligands like dodecylamine is necessary to improve solubility in the organic phase for these separations. nih.govnih.gov

Extraction and Precipitation: Its precipitation from a reaction mass can be induced by adding sulfuric acid-stable ketones, which highlights its insolubility in certain organic solvents when in the presence of strong acid. google.com Conversely, extraction from nonpolar media like oil into aqueous solutions of acidic ionic liquids has also been demonstrated for the parent quinoline compound, suggesting that the sulfonic acid derivative would have even greater affinity for such aqueous phases. mdpi.com

Extraction and Removal in Environmental Analytical Chemistry

Quinoline and its derivatives are recognized as environmental contaminants, often associated with industrial sites such as those for coal processing, oil shale refining, and wood treatment. ipb.pt Due to the sulfonic acid group, this compound is highly soluble in water, which increases its potential for mobility in the environment and contamination of water resources.

The removal of quinoline from industrial wastewater is a significant challenge. Adsorption is a widely employed and effective method for this purpose. ipb.ptmdpi.com Various materials have been investigated as adsorbents, including coke powder, activated carbon, and biochars. mdpi.comipb.pt The effectiveness of adsorption can be influenced by several factors, including the presence of other ions in the wastewater. For example, the presence of inorganic ions like K⁺ and Ca²⁺ has been shown to enhance the adsorption capacity of coke powder for quinoline, increasing removal efficiency from approximately 85% to over 92%. mdpi.com

Table 3: Adsorption Efficiency of Quinoline on Coke Powder mdpi.com

Condition Adsorption Capacity (mg/g) Removal Efficiency (%)
Coke Powder Only 1.27 84.90
With K⁺ ions 1.38 92.02

| With Ca²⁺ ions | 1.40 | 93.31 |

For analytical purposes, extracting quinoline compounds from environmental samples is a critical first step. Solid-phase extraction (SPE) and liquid-liquid extraction are common sample pretreatment techniques used to extract and preconcentrate quinolines from complex matrices before analysis by methods like HPLC. nih.govresearchgate.net Magnetic solid-phase extraction (MSPE) using functionalized magnetic nanoparticles is an emerging technique for the analysis of quinolones and sulfonamides in water samples, offering high recovery rates and low detection limits. nih.gov

Advanced oxidation processes (AOPs) represent another approach to remove recalcitrant organic pollutants like quinoline from water. A study on a sulfate (B86663) radical-based system showed that activating persulfate with ferrous ions (Fe²⁺) and zero-valent iron (ZVI) in acidic solutions can effectively degrade quinoline, achieving removal rates of over 92%. rsc.org

Liquid-liquid extraction using ionic liquids has also been explored for removing nitrogen-containing compounds, including quinoline, from oil. mdpi.com Aqueous solutions of specific ionic liquids, such as benzothiazolium bisulfate, have demonstrated high removal efficiency for quinoline, exceeding 98% in some cases. mdpi.com The process is typically temperature-dependent, with lower temperatures (room temperature) favoring the exothermic extraction process. mdpi.com While these studies focus on quinoline itself, the principles are applicable to its derivatives, though the high water solubility of this compound would significantly influence the choice of extraction solvents and conditions.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The traditional synthesis of quinoline (B57606) derivatives often involves methods that require harsh conditions, such as the use of fuming sulfuric acid for sulfonation. Future research is focused on developing more efficient, sustainable, and cost-effective synthetic routes.

Key areas of exploration include:

Green Chemistry Approaches : There is a growing emphasis on environmentally benign synthesis. This includes the use of green solvents like water or ethanol (B145695), and the development of catalyst-free reaction conditions. tandfonline.comresearchgate.net The goal is to minimize hazardous waste and reduce energy consumption. tandfonline.com

Advanced Catalysis : Research into novel catalytic systems is a major frontier. This includes:

Solid Acid Catalysts : Reusable solid acid catalysts, such as sulfonic acid-functionalized polymers (e.g., Nafion NR50) or nanoporous silica (B1680970) (SBA-Pr-SO3H), offer an alternative to corrosive liquid acids. mdpi.comresearchgate.net These catalysts are often more environmentally friendly, easier to separate from the reaction mixture, and can be recycled for multiple runs. mdpi.comresearchgate.net

Nanocatalysts : Magnetic nanoparticles functionalized with sulfonic acid groups are being investigated for their high efficiency and ease of recovery using an external magnetic field. tandfonline.comresearchgate.net These catalysts can lead to high yields in shorter reaction times under mild conditions. researchgate.net

Dual Solvent-Catalysts : Innovative liquid acids that also function as the reaction solvent, such as 4-Imidazol-1-yl-butane-1-sulfonic acid, are being explored to simplify reaction setups and work-up procedures. tandfonline.com

Modern Synthetic Methodologies : Techniques like microwave-assisted and ultrasound-assisted synthesis are being applied to accelerate reaction rates and improve yields. tandfonline.commdpi.com Furthermore, strategies involving C-H bond activation and functionalization are expected to provide new, more direct pathways to complex quinoline derivatives, bypassing traditional multi-step procedures. mdpi.comnumberanalytics.com

Table 1: Comparison of Catalytic Systems for Quinoline Synthesis

Catalyst TypeExampleKey AdvantagesRelevant Findings
Solid Acid Catalyst Nafion NR50 (sulfonic acid functionalized polymer)Reusable, environmentally friendly alternative to liquid acids. mdpi.comEffective in Friedländer quinoline synthesis under microwave conditions. mdpi.com
Nanocatalyst Sulfonic acid functionalized magnetic starch (Starch/SPION@SO3H)High catalytic activity, easy magnetic separation, reusable for multiple cycles. researchgate.netEfficiently catalyzes multicomponent reactions to produce quinoline derivatives in high yields. researchgate.net
Dual Solvent-Catalyst 4-Imidazol-1-yl-butane-1-sulfonic acid (ImBu-SO₃H)Acts as both solvent and catalyst, simplifying the reaction and work-up. tandfonline.comShows good yields and can be recycled via water extraction. tandfonline.com
Non-Metal Catalyst p-Toluenesulfonic acid (p-TSA)Inexpensive, effective for one-pot multicomponent reactions in green solvents like water. tandfonline.comresearchgate.netUsed in the synthesis of pyrimido[4,5-b]quinolones with good to excellent yields. tandfonline.com

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties of quinoline derivatives and guiding experimental work. nih.gov These theoretical studies provide deep insights into the relationship between the molecular structure of quinoline-6-sulfonic acid and its chemical behavior.

Future computational research will likely focus on:

Predictive Modeling : Using DFT to calculate quantum-molecular descriptors can predict the reactivity, kinetic stability, and electronic properties of this compound and its derivatives. nih.govuantwerpen.be Analysis of Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps determine the energy gap (ΔE), which is crucial for understanding chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

Mechanism Elucidation : Computational models can simulate reaction pathways, helping to understand the mechanisms of synthesis and functionalization. fullerton.edu This includes studying the role of catalysts and identifying potential intermediates. researchgate.net

Property-Driven Design : By modeling how structural modifications affect properties, researchers can rationally design new derivatives. For instance, DFT can predict how adding different functional groups will alter the molecule's electronic properties, solubility, or ability to interact with other molecules. uantwerpen.be This is particularly useful for designing molecules for specific applications, such as enzyme inhibitors or advanced materials. uantwerpen.besmolecule.com The molecular electrostatic potential (MEP) surface, for example, can identify sites prone to electrophilic or nucleophilic attack, guiding the design of targeted interactions. uantwerpen.be

Table 2: Key Parameters in Computational Studies of Quinoline Derivatives

ParameterMethod/TheorySignificance
Optimized Molecular Geometry DFT (e.g., B3LYP/6-311++G(d))Determines the most stable 3D structure, bond lengths, and angles. uantwerpen.be
Frontier Molecular Orbitals (HOMO/LUMO) DFT, TD-DFTThe energy gap between HOMO and LUMO indicates chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP) DFTVisualizes charge distribution, predicting sites for intermolecular interactions and chemical reactions. uantwerpen.be
Average Local Ionization Energy (ALIE) DFTIdentifies regions where electrons are least tightly bound, indicating sites susceptible to electrophilic attack. uantwerpen.be
Vibrational Frequencies DFTPredicts the infrared and Raman spectra, aiding in the experimental characterization of the molecule. uantwerpen.be

Development of New Applications in Emerging Technologies

The distinct properties of this compound—namely the aromatic, electronically versatile quinoline core and the hydrophilic, ion-conducting sulfonic acid group—make it a promising candidate for several emerging technologies.

Future applications currently under investigation include:

Materials Science : The sulfonic acid group is known to enhance ionic conductivity, making this compound and its polymers potential candidates for proton-exchange membranes in fuel cells. The quinoline moiety can be functionalized to create self-assembled monolayers (SAMs) on metal surfaces, which could be used to tailor surface properties for applications in sensors, catalysis, or corrosion protection. smolecule.com There is also potential for use in organic light-emitting diodes (OLEDs). numberanalytics.com

Photocatalysis : Recent research has shown that incorporating quinoline sulfonic acid as a ligand into metal-organic frameworks (MOFs) can create materials capable of absorbing visible light. acs.org A cerium-based MOF with a quinoline sulfonic acid ligand demonstrated excellent activity for the photocatalytic reduction of CO2 into CO, outperforming other similar catalysts. acs.org This opens avenues for using these materials in carbon capture and conversion technologies.

Advanced Catalysis : Beyond its role in synthesis, the compound itself can be a building block for more complex catalysts. By immobilizing sulfonic acid-containing quinoline structures on supports like silica or magnetic nanoparticles, it is possible to create stable, reusable heterogeneous catalysts for various organic reactions. researchgate.netresearchgate.net

Table 3: Potential Applications of this compound in Technology

Technology AreaRole of this compoundKey Functional GroupResearch Finding
Energy Materials Component of proton-exchange membranes.Sulfonic acid (-SO₃H)The sulfonic acid group enhances ionic conductivity, a critical property for fuel cell membranes.
Photocatalysis Visible-light absorbing ligand in Metal-Organic Frameworks (MOFs).Quinoline and Sulfonic acidA Ce-MOF with a quinoline sulfonic acid ligand showed high efficiency in photocatalytic CO₂ reduction. acs.org
Sensors/Surface Science Building block for self-assembled monolayers (SAMs).Thiol-derivatized QuinolineCan be used to modify metal surfaces for tailored applications. smolecule.com
Heterogeneous Catalysis Active component immobilized on a solid support.Sulfonic acid (-SO₃H)Functionalized nanoparticles serve as efficient and reusable catalysts for organic synthesis. researchgate.net

Q & A

Q. What are the standard synthetic routes for Quinoline-6-sulfonic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer: this compound is typically synthesized via sulfonation of quinoline derivatives. Key steps include:
  • Sulfonation Agents: Use chlorosulfonic acid or sulfur trioxide in controlled stoichiometric ratios to minimize side products .
  • Temperature Control: Reactions conducted at 0–5°C reduce decomposition risks, while higher temperatures (80–100°C) may improve sulfonation efficiency but require rigorous purity checks via HPLC .
  • Post-Reaction Workup: Neutralization with sodium bicarbonate followed by recrystallization (e.g., using ethanol/water mixtures) enhances purity. Yield optimization requires balancing reaction time (4–12 hours) and solvent polarity .

Q. How can researchers characterize the purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer: A multi-technique approach is recommended:
  • HPLC-UV/Vis: Quantify purity using a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v). Monitor at 254 nm for sulfonic acid absorbance .
  • NMR Spectroscopy: 1^1H and 13^13C NMR (DMSO-d6) identify structural integrity. Key peaks: aromatic protons (δ 7.8–8.9 ppm) and sulfonic acid group (δ 3.2–3.5 ppm) .
  • Mass Spectrometry: ESI-MS in negative ion mode confirms molecular weight (209.23 g/mol) and detects impurities (e.g., residual quinoline) .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: Use density functional theory (DFT) and molecular docking simulations:
  • DFT Parameters: Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying electrophilic sites (e.g., C-6 position) prone to substitution .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on sulfonic acid group’s hydrogen-bonding capacity to predict binding affinity .
  • Validation: Cross-reference computational results with experimental kinetics (e.g., rate constants from UV-Vis monitoring) .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound derivatives?

  • Methodological Answer: Address discrepancies via systematic analysis:
  • Comparative Assays: Replicate studies under standardized conditions (e.g., cell lines, pH, temperature) to isolate variables. Use MTT assays for cytotoxicity comparisons .
  • Meta-Analysis: Aggregate data from peer-reviewed studies (≥10 sources) to identify trends. Apply statistical tools (e.g., ANOVA) to assess significance of conflicting results .
  • Mechanistic Probes: Use fluorescence quenching or isothermal titration calorimetry (ITC) to verify target engagement, ruling out off-target effects .

Q. How should researchers design experiments to investigate the stability of this compound under varying pH conditions?

  • Methodological Answer: A phased experimental design is critical:
  • Accelerated Stability Testing: Incubate samples in buffers (pH 2–12) at 40°C for 14 days. Monitor degradation via HPLC every 48 hours .
  • Kinetic Modeling: Fit data to first-order decay models to calculate half-life (t1/2t_{1/2}). Use Arrhenius plots to extrapolate stability at room temperature .
  • Structural Analysis: Post-degradation, analyze by FT-IR for sulfonate group integrity (S=O stretches at 1040–1220 cm1^{-1}) .

Data-Driven Research Frameworks

What criteria should guide the formulation of research questions on this compound’s environmental impact?

  • Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
  • Feasibility: Prioritize questions answerable via available tools (e.g., LC-MS for environmental sample analysis) .
  • Novelty: Investigate understudied areas like biodegradation pathways using microbial consortia from contaminated sites .
  • Ethical Compliance: Ensure protocols align with OECD guidelines for chemical toxicity testing .

Q. How can researchers integrate contradictory spectral data (e.g., NMR, IR) into a cohesive analysis of this compound’s structure?

  • Methodological Answer: Use a tiered validation approach:
  • Primary Validation: Confirm sample purity via elemental analysis (C, H, N, S) and compare with theoretical values (C9_9H7_7NO3_3S) .
  • Cross-Technique Correlation: Overlay NMR-derived proton environments with IR functional group data to resolve ambiguities (e.g., distinguishing sulfonic acid from sulfonate esters) .
  • Reference Standards: Compare with databases (e.g., SciFinder) for known quinoline-sulfonic acid spectra .

Tables for Quick Reference

Table 1: Key Physicochemical Properties of this compound

PropertyValueMethod/Reference
Molecular Weight209.23 g/molESI-MS
Solubility>100 mg/mL in DMSOOECD 105
pKa (Sulfonic Acid)~1.2Potentiometric Titration

Table 2: Common Contaminants in Synthesis and Mitigation Strategies

ContaminantDetection MethodRemoval Strategy
Residual QuinolineHPLC (Retention Time: 6.2 min)Column Chromatography (Silica Gel, Ethyl Acetate)
Sulfur TrioxideFT-IR (Peak at 1380 cm1^{-1})Neutralization with NaHCO3_3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.